molecular formula C24H19Cl2N3O3 B4552469 (5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

(5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4552469
M. Wt: 468.3 g/mol
InChI Key: ZQYLNQZEGXHYBM-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule characterized by its unique structure, which includes a pyrrole ring, a diazinane ring, and multiple aromatic substituents

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound might interfere with the life cycle of the Leishmania and Plasmodium parasites, thereby inhibiting their growth and proliferation.

Result of Action

Similar compounds have shown superior antipromastigote activity , suggesting that this compound might also exhibit potent antiparasitic activity.

Biochemical Analysis

Biochemical Properties

The compound 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, affecting nerve impulse transmission. Additionally, the compound has demonstrated interactions with reactive oxygen species, influencing oxidative stress levels within cells .

Cellular Effects

The compound 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can modulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and stress responses. Furthermore, it affects cellular metabolism by altering the levels of reactive oxygen species and other metabolites .

Molecular Mechanism

At the molecular level, the compound 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine . This binding interaction is characterized by a high affinity and specificity for the enzyme. Additionally, the compound can induce oxidative stress by interacting with reactive oxygen species, leading to cellular damage and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the compound 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of the compound 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses. Toxic effects at high doses include oxidative stress, inflammation, and cellular damage .

Metabolic Pathways

The compound 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and cellular metabolism . The compound can influence metabolic flux by altering the levels of reactive oxygen species and other metabolites. Additionally, it has been shown to affect the activity of enzymes involved in the detoxification of reactive oxygen species .

Transport and Distribution

Within cells and tissues, the compound 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of the compound 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione plays a crucial role in its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The compound’s activity is influenced by its subcellular localization, as it can interact with specific biomolecules and enzymes within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Formation of the Diazinane Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Final Assembly: The final step involves the condensation of the pyrrole and diazinane intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

(5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Shares the dichlorophenyl group but lacks the complex ring structure.

    Pyrrole Derivatives: Compounds with similar pyrrole rings but different substituents.

    Diazinane Derivatives: Compounds with similar diazinane rings but different substituents.

Uniqueness

(5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5Z)-5-[[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O3/c1-13-4-6-17(7-5-13)29-23(31)19(22(30)27-24(29)32)11-16-10-14(2)28(15(16)3)18-8-9-20(25)21(26)12-18/h4-12H,1-3H3,(H,27,30,32)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYLNQZEGXHYBM-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC(=C(C=C4)Cl)Cl)C)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC(=C(C=C4)Cl)Cl)C)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
Reactant of Route 4
(5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
(5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
Reactant of Route 6
(5Z)-5-{[1-(3,4-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.